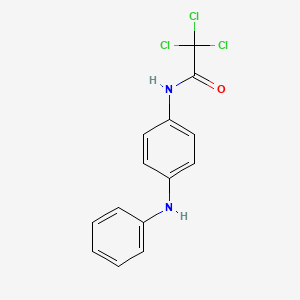
N-(4-anilinophenyl)-2,2,2-trichloroacetamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-2,2,2-trichloroacetamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on N-(4-anilinophenyl)-2,2,2-trichloroacetamide and its variants primarily focuses on their crystal structures. Gowda et al. (2000) studied the crystal structures of several N-(substitutedphenyl)-2,2,2-trichloroacetamides, including N-(4-anilinophenyl)-2,2,2-trichloroacetamide, to understand their molecular configurations and interactions (Gowda, Paulus, & Fuess, 2000). Similarly, Dou et al. (1997) focused on the crystal structures of related compounds, providing insights into their molecular geometries and potential applications in material science (Dou, Fuess, Weiss, Gowda, & Krishnan, 1997).
Environmental and Biological Implications
Modick et al. (2014) investigated N-acetyl-4-aminophenol (a metabolite of aniline, closely related to N-(4-anilinophenyl)-2,2,2-trichloroacetamide) for its potential environmental and biological effects, including its ubiquitous presence in human urine and potential health implications (Modick, Weiss, Dierkes, Brüning, & Koch, 2014).
Corrosion Inhibition
In industrial applications, certain derivatives of N-(4-anilinophenyl)-2,2,2-trichloroacetamide may serve as corrosion inhibitors. Daoud et al. (2014) explored the efficiency of similar compounds as corrosion inhibitors, which could be relevant for extending the lifespan of metals in corrosive environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Medicinal Chemistry
In the field of medicinal chemistry, compounds structurally similar to N-(4-anilinophenyl)-2,2,2-trichloroacetamide have been studied for their potential therapeutic effects. Ghosh et al. (2008) reported on the antiviral and antiapoptotic effects of a novel anilidoquinoline derivative, indicating potential applications in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of N-(4-anilinophenyl)-2,2,2-trichloroacetamide and related compounds. For example, Krapcho et al. (2004) discussed modified synthetic routes for similar compounds, providing insights into more efficient and accessible methods of production (Krapcho & Cadarmro, 2004).
Eigenschaften
Produktname |
N-(4-anilinophenyl)-2,2,2-trichloroacetamide |
|---|---|
Molekularformel |
C14H11Cl3N2O |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
N-(4-anilinophenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C14H11Cl3N2O/c15-14(16,17)13(20)19-12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9,18H,(H,19,20) |
InChI-Schlüssel |
DXWLHYHAGCVSIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

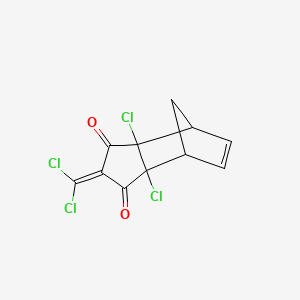
![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
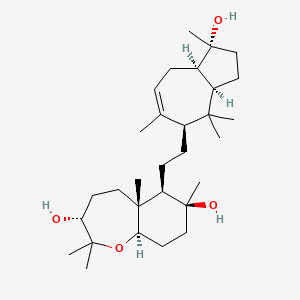
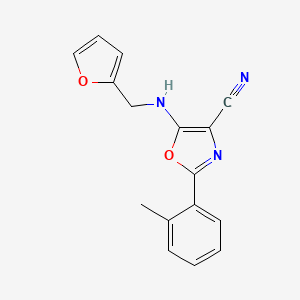
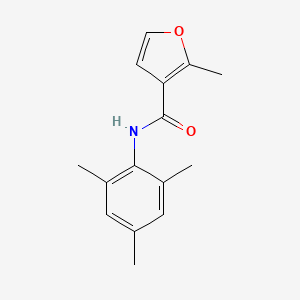
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
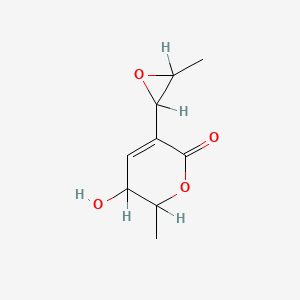
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
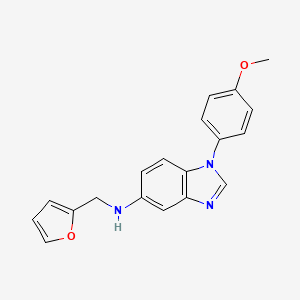
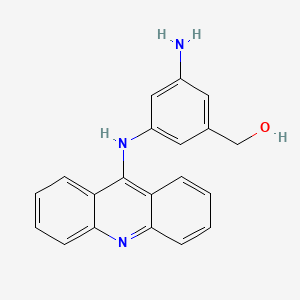
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)